2,2',3,3',4,5,5',6'-Octachlorobiphenyl
Overview
Description
Synthesis Analysis
2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl is a polychlorinated biphenyl (PCB) congener. It can be synthesized from 2,3,5-trichloroaniline and pentachlorobenzene .Molecular Structure Analysis
The molecular structure of 2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The molecular weight of 2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl is 429.8 g/mol .Scientific Research Applications
Characteristics and Properties
- Atropisomers of PCBs : The atropisomers of several PCBs, including 2,2',3,3',4,4',6,6'-octachlorobiphenyl, have been characterized. It's noted that enantiomers of PCBs with 3 or 4 ortho chlorines, such as 2,2',3,3',4,4',6,6'-octachlorobiphenyl, are stable to racemization at room temperature (Püttmann, Oesch, Robertson, & Mannschreck, 1986).
- Density Functional Theory Studies : Research using density functional theory has investigated the ionization potentials and electron affinities of various PCBs, including 2,2',3,3',4,4',6,6'-octachlorobiphenyl. This study contributes to understanding the chemical behavior and properties of these compounds at the molecular level (Arulmozhiraja, Fujii, & Morita, 2002).
Environmental and Health Impacts
- Effects on Drug-Metabolizing Enzymes : A study investigating the effects of polychlorinated biphenyls, including 2,2',3,3',4,4',6,6'-octachlorobiphenyl, on drug-metabolizing enzymes in rats revealed differential potencies in induction. This highlights the compound's potential impact on biochemical processes in organisms (Püttmann, Mannschreck, Oesch, & Robertson, 1989).
- Distribution in Hemopoietic Tissues : Research exploring the distribution of 2,2',3,3',4,4',5,6'-octachlorobiphenyl in hematopoietic tissues of animals indicates its potential accumulation in these tissues, with implications for health and environmental risk assessment (Beran, Brandt, & Slanina, 1983).
Physical and Chemical Applications
- Solubility in Supercritical Fluids : Studies on the solubility of PCB congeners, including 2,2',3,3',4,4',5,5',6'-octachlorobiphenyl, in supercritical fluids like CO2 provide insights into the potential applications in chemical processing and extraction methods (Anitescu & Tavlarides, 1999).
- Synthesis and Identification in Human Breast Milk : Research on the synthesis of octachlorobiphenyl isomers and their identification in human breast milk is crucial for understanding environmental contamination and human exposure (Mullin, Sawka, Safe, McCrindle, & Safe, 1981).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that polychlorinated biphenyls (pcbs), the group to which this compound belongs, can interact with various proteins and receptors in the body .
Biochemical Pathways
Pcbs in general can interfere with various biochemical processes in the body, including hormone regulation and cellular metabolism .
Pharmacokinetics
It is known that pcbs are lipophilic and can accumulate in fatty tissues . They are also resistant to metabolism and can persist in the body for a long time .
Result of Action
Pcbs have been associated with a variety of health effects, including neurotoxicity, immunotoxicity, and endocrine disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl. For instance, the compound’s lipophilic nature allows it to bioaccumulate in the food chain, leading to higher exposure levels in top predators . Additionally, its stability and resistance to degradation mean that it can persist in the environment for a long time .
Biochemical Analysis
Biochemical Properties
It is known that PCBs, including 2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl, can activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .
Cellular Effects
Pcbs are known to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that PCBs can bind to various biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Pcbs are known to be stable and do not readily degrade
Dosage Effects in Animal Models
Pcbs are known to have toxic or adverse effects at high doses .
Metabolic Pathways
Pcbs are known to interact with various enzymes and cofactors .
Transport and Distribution
Pcbs are known to interact with various transporters and binding proteins .
Subcellular Localization
Pcbs are known to be localized in various compartments or organelles within the cell .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,5,6-tetrachlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-4-1-3(8(16)12(20)11(4)19)7-9(17)5(14)2-6(15)10(7)18/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBYDWKNARZTMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074168 | |
Record name | 2,2',3,3',4,5,5',6'-Octachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-75-9 | |
Record name | PCB 199 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52663-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,3',4,5,5',6'-Octachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,5,5',6'-Octachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,5,5',6'-OCTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95B469I42W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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